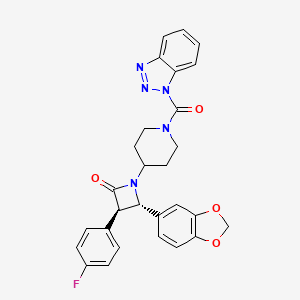

Magl-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H24FN5O4 |

|---|---|

Molecular Weight |

513.5 g/mol |

IUPAC Name |

(3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[1-(benzotriazole-1-carbonyl)piperidin-4-yl]-3-(4-fluorophenyl)azetidin-2-one |

InChI |

InChI=1S/C28H24FN5O4/c29-19-8-5-17(6-9-19)25-26(18-7-10-23-24(15-18)38-16-37-23)33(27(25)35)20-11-13-32(14-12-20)28(36)34-22-4-2-1-3-21(22)30-31-34/h1-10,15,20,25-26H,11-14,16H2/t25-,26-/m1/s1 |

InChI Key |

OCLXYEAGJPJYDU-CLJLJLNGSA-N |

Isomeric SMILES |

C1CN(CCC1N2[C@@H]([C@H](C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C7=CC=CC=C7N=N6 |

Canonical SMILES |

C1CN(CCC1N2C(C(C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C7=CC=CC=C7N=N6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Monoacylglycerol Lipase Inhibitor JZL184

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potent and selective monoacylglycerol lipase (MAGL) inhibitor, JZL184. While the specific compound "Magl-IN-13" was not identified, JZL184 is a well-characterized and frequently cited MAGL inhibitor, making it an excellent representative for in-depth study. This document details its chemical structure, synthesis, mechanism of action, and the experimental protocols used for its characterization.

Chemical Structure and Properties

JZL184, with the chemical name 4-[Bis(1,3-benzodioxol-5-yl)hydroxymethyl]-1-piperidinecarboxylic acid 4-nitrophenyl ester, is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase. Its structure is characterized by a piperidine core with a carbamate linkage to a 4-nitrophenyl leaving group, which facilitates its covalent modification of the target enzyme.

Chemical Structure of JZL184:

Synthesis of JZL184

The synthesis of JZL184 involves a multi-step process. The following protocol is based on the original synthesis described by Long et al. (2009).

Synthesis Pathway

Caption: Synthesis of JZL184.

Detailed Synthesis Protocol

Step 1: Synthesis of Intermediate 1

-

To a solution of piperonal in anhydrous tetrahydrofuran (THF), magnesium turnings are added, and the mixture is stirred until the magnesium is consumed.

-

A solution of ethyl isonipecotate in anhydrous THF is then added dropwise at 0 °C.

-

The reaction is stirred at room temperature overnight.

-

The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

-

The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to yield Intermediate 1.

Step 2: Synthesis of Intermediate 2

-

Intermediate 1 is dissolved in a mixture of THF and water.

-

Lithium hydroxide is added, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction mixture is neutralized with 1 M HCl and extracted with ethyl acetate.

-

The organic layers are combined, dried, and concentrated to give Intermediate 2, which is often used in the next step without further purification.

Step 3: Synthesis of JZL184

-

Intermediate 2 is dissolved in anhydrous dichloromethane (DCM).

-

Triethylamine is added, followed by the dropwise addition of a solution of 4-nitrophenyl chloroformate in anhydrous DCM at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is washed with water and brine.

-

The organic layer is dried over sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash chromatography to afford JZL184 as a solid.

Mechanism of Action and Signaling Pathway

JZL184 is a mechanism-based irreversible inhibitor of MAGL. It acts by carbamoylating the catalytic serine residue (Ser122) in the active site of MAGL, rendering the enzyme inactive.

MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol. By inhibiting MAGL, JZL184 leads to an accumulation of 2-AG. This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2) by 2-AG. The reduction in arachidonic acid levels also leads to a decrease in the production of pro-inflammatory prostaglandins.

Endocannabinoid Signaling Pathway

Caption: Endocannabinoid signaling at the synapse.

Quantitative Data

The following table summarizes the key quantitative data for JZL184.

| Parameter | Species | Tissue/Enzyme | Value | Reference |

| IC50 | Mouse | Brain membranes (MAGL) | 8 nM | [1][2] |

| IC50 | Mouse | Brain membranes (FAAH) | 4 µM | [2] |

| Selectivity | Mouse | MAGL vs. FAAH | >300-fold | [1] |

| In Vivo Efficacy | Mouse | Brain 2-AG levels | ~8-fold increase (at 40 mg/kg, i.p.) | |

| In Vivo Efficacy | Mouse | Brain Arachidonic Acid | Significant decrease | |

| Administration | Mouse | - | 4-40 mg/kg, intraperitoneal (i.p.) |

Experimental Protocols

MAGL Activity Inhibition Assay (LC-MS based)

This protocol is a representative method for determining the IC50 of an inhibitor against MAGL.

-

Preparation of Brain Homogenate:

-

Homogenize mouse brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at a low speed to remove debris.

-

Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

-

-

Inhibitor Incubation:

-

In a 96-well plate, add the brain homogenate.

-

Add varying concentrations of JZL184 (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO). For the control, add only the solvent.

-

Pre-incubate the plate for 30 minutes at 37 °C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the substrate, 2-arachidonoylglycerol (2-AG), to each well.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37 °C.

-

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding a cold solvent, such as acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the protein.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of 2-AG remaining.

-

Calculate the percentage of MAGL activity at each inhibitor concentration relative to the control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to assess the selectivity of an inhibitor across a class of enzymes in a complex proteome.

Caption: Competitive ABPP Workflow.

-

Proteome Preparation:

-

Prepare a cell or tissue lysate as described in the MAGL activity assay protocol.

-

-

Inhibitor Incubation:

-

Pre-incubate the proteome with varying concentrations of JZL184 (or a vehicle control) for 30 minutes at 37 °C. This allows JZL184 to bind to its target(s).

-

-

Probe Labeling:

-

Add a broad-spectrum activity-based probe (ABP) that targets serine hydrolases (e.g., a fluorophosphonate probe with a fluorescent tag).

-

Incubate for another 30 minutes at room temperature. The ABP will label the active sites of serine hydrolases that are not already blocked by JZL184.

-

-

SDS-PAGE and Fluorescence Scanning:

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled enzymes using an in-gel fluorescence scanner.

-

-

Data Analysis:

-

The intensity of the fluorescent band corresponding to MAGL will decrease with increasing concentrations of JZL184, as the inhibitor competes with the ABP for binding to the active site.

-

The selectivity of JZL184 can be assessed by observing the lack of signal reduction for other fluorescently labeled proteins at concentrations where MAGL is fully inhibited.

-

Conclusion

JZL184 is a valuable chemical probe for studying the physiological and pathological roles of the endocannabinoid system. Its high potency and selectivity for MAGL have enabled significant advances in our understanding of 2-AG signaling. The technical information and protocols provided in this guide are intended to support researchers in the continued investigation of MAGL inhibition as a potential therapeutic strategy for a variety of disorders, including pain, inflammation, and neurodegenerative diseases.

References

The Discovery and Development of Magl-IN-13: A Technical Guide

Magl-IN-13 , also known as MAGLi 432 , is a potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. This technical guide provides a comprehensive overview of its discovery, mechanism of action, and the experimental methodologies used in its characterization, tailored for researchers, scientists, and drug development professionals.

Introduction to Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in terminating the signaling of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] In the central nervous system, MAGL is responsible for approximately 85% of 2-AG hydrolysis, converting it into arachidonic acid (AA) and glycerol.[1] The resulting AA is a precursor for the biosynthesis of prostaglandins, which are pro-inflammatory mediators.[2] By inhibiting MAGL, the levels of 2-AG are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). Simultaneously, the production of arachidonic acid and downstream prostaglandins is reduced.[3] This dual action makes MAGL an attractive therapeutic target for a range of conditions, including neurodegenerative diseases, inflammation, and pain.[4]

Discovery and Synthesis of this compound

This compound (MAGLi 432) was developed by Roche as a bicyclopiperazine derivative that was optimized from a screening hit. The primary goal was to create a potent and selective reversible inhibitor to avoid the potential for CB1 receptor desensitization that can be associated with irreversible inhibitors.

While a detailed step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of similar piperazinyl azetidine scaffolds often involves multi-step reactions. These typically include the formation of the azetidine ring, introduction of the relevant aromatic moieties, and a final coupling reaction to link the piperazine and azetidine components.

Chemical Structure of this compound (MAGLi 432)

Caption: Chemical structure of this compound (MAGLi 432).

Mechanism of Action and In Vitro Characterization

This compound is a non-covalent, reversible inhibitor of MAGL. X-ray co-crystal structures reveal that it binds to the active site of both human and mouse MAGL.

Potency and Selectivity

This compound demonstrates high potency against both human and mouse MAGL. The selectivity of this compound for MAGL over other serine hydrolases, such as fatty acid amide hydrolase (FAAH), is a key feature, ensuring targeted engagement with the endocannabinoid system.

| Parameter | Human MAGL | Mouse MAGL | Reference |

| IC50 | 4.2 nM | 3.1 nM | |

| In vitro IC50 (ABPP) | < 10 nM | 1-10 nM |

Table 1: In vitro potency of this compound against human and mouse MAGL.

Competitive activity-based protein profiling (ABPP) has confirmed the high selectivity of this compound. In these assays, this compound effectively blocked the binding of a broad-spectrum serine hydrolase probe to MAGL without significantly affecting other serine hydrolases. Notably, it did not modulate the levels of anandamide (AEA), the primary substrate of FAAH, further supporting its selectivity.

Cellular Effects

In vitro studies using human neurovascular unit (NVU) cells, including brain microvascular endothelial cells (BMECs), astrocytes, and pericytes, have shown that this compound effectively inhibits MAGL activity. This inhibition leads to a significant, dose-dependent increase in 2-AG levels. Interestingly, the effect on arachidonic acid levels was cell-specific, with a significant reduction observed in astrocytes and pericytes, but not in BMECs.

| Cell Type | 2-AG Level Increase | Arachidonic Acid Level Change | Reference |

| Pericytes | ~70-fold | Significant depletion | |

| BMECs | ~18-fold | No effect | |

| Astrocytes | ~18-fold | Significant depletion |

Table 2: Effects of this compound (1 µM) on 2-AG and arachidonic acid levels in human NVU cells.

In Vivo Characterization

In vivo studies in a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation demonstrated that intraperitoneal administration of this compound achieves target occupancy and engagement in the brain. Treatment with this compound led to an approximately 10-fold accumulation of 2-AG in the brain and a reduction in LPS-induced prostaglandin E2 (PGE2) levels. However, in this specific model, this compound did not ameliorate LPS-induced blood-brain barrier permeability or reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Signaling Pathways

The primary signaling pathway modulated by this compound is the endocannabinoid system. By inhibiting MAGL, it prevents the degradation of 2-AG, thereby increasing its availability to activate cannabinoid receptors CB1 and CB2. A secondary and equally important pathway affected is the arachidonic acid cascade. By reducing the hydrolysis of 2-AG, this compound limits the pool of arachidonic acid available for conversion into pro-inflammatory prostaglandins by cyclooxygenase (COX) enzymes.

Caption: Signaling pathway affected by this compound inhibition.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

Objective: To assess the potency and selectivity of this compound against MAGL and other serine hydrolases in complex proteomes.

Protocol:

-

Brain lysates (50 μg) are incubated for 25 minutes with either DMSO (vehicle control) or varying concentrations of this compound (e.g., 1 nM to 10 μM).

-

A fluorescently tagged, broad-spectrum serine hydrolase probe (e.g., TAMRA-FP) or a MAGL-specific probe is added to the lysates and incubated for an additional 30 minutes.

-

The reaction is quenched, and the proteins are separated by SDS-PAGE.

-

The gel is scanned for fluorescence to visualize the probe-labeled active serine hydrolases. A decrease in fluorescence intensity for a specific band in the presence of the inhibitor indicates target engagement.

-

Western blotting can be performed subsequently to confirm the identity of the inhibited enzyme.

Caption: Experimental workflow for competitive ABPP.

MAGL Activity Assay

Objective: To quantify the enzymatic activity of MAGL in the presence and absence of inhibitors.

Protocol:

-

Recombinant human or mouse MAGL is diluted in an appropriate assay buffer.

-

The enzyme is pre-incubated with varying concentrations of this compound or vehicle control.

-

The enzymatic reaction is initiated by the addition of a substrate, such as the fluorogenic substrate 2-arachidonoylglycerol.

-

The rate of product formation (e.g., fluorescence increase) is measured over time using a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

LC-MS/MS for Endocannabinoid and Prostaglandin Quantification

Objective: To measure the levels of 2-AG, arachidonic acid, and prostaglandins in biological samples.

Protocol:

-

Biological samples (e.g., cell pellets, brain tissue) are homogenized and subjected to lipid extraction, typically using a mixture of organic solvents.

-

Internal standards (deuterated versions of the analytes) are added to the samples for accurate quantification.

-

The extracted lipids are separated using liquid chromatography (LC) on a suitable column.

-

The separated analytes are then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Conclusion

This compound (MAGLi 432) is a valuable research tool for studying the physiological and pathological roles of MAGL. Its high potency, selectivity, and reversible mechanism of action make it a promising lead compound for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a framework for the further characterization of this compound and other MAGL inhibitors. Future research should focus on elucidating its full pharmacokinetic profile and exploring its therapeutic potential in a broader range of disease models.

References

- 1. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of a new reversible MAGL inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Magl-IN-13: A Comprehensive Technical Profile of a Selective Irreversible Monoacylglycerol Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target selectivity profile of Magl-IN-13, a potent, irreversible inhibitor of monoacylglycerol lipase (MAGL). This compound, also identified as compound (3R, 4S) - 5v, has demonstrated significant potential as a pharmacological tool for studying the endocannabinoid system and as a therapeutic candidate. This document compiles available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to facilitate further research and development.

Introduction

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the central nervous system and peripheral tissues, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, which in turn modulates cannabinoid receptors CB1 and CB2, presenting a therapeutic strategy for various neurological and inflammatory disorders. This compound is a novel inhibitor built on an azetidin-2-one scaffold, characterized by its high potency and selectivity for MAGL. Its irreversible mechanism of action and ability to penetrate the blood-brain barrier make it a subject of significant interest.[1]

Quantitative Selectivity Profile

The inhibitory activity of this compound has been rigorously assessed against its primary target, MAGL, across different species, and its selectivity has been profiled against other key serine hydrolases and cannabinoid receptors.

Table 1: Potency of this compound against Monoacylglycerol Lipase (MAGL)

| Target | IC50 (nM) | Species | Assay Type |

| MAGL | 0.021 | Human (hMAGL) | Fluorogenic Substrate Assay |

| MAGL | 0.026 | Mouse (mMAGL) | Fluorogenic Substrate Assay |

| MAGL | 0.24 | Rat (rMAGL) | Fluorogenic Substrate Assay |

Data sourced from MedChemExpress and TargetMol product information sheets, referencing the primary publication by De Simone et al., 2024.[2][3]

Table 2: Selectivity Profile of this compound (racemic mixture (±)-5v) against Other Serine Hydrolases and Cannabinoid Receptors

| Target | Inhibition % @ 10 µM | Kᵢ (µM) |

| Fatty Acid Amide Hydrolase (FAAH) | Not specified | > 10 |

| Cannabinoid Receptor 1 (CB₁) | < 30% | > 10 |

| Cannabinoid Receptor 2 (CB₂) | Not specified | > 10 |

Data for the racemic mixture (±)-5v is derived from the supporting information of De Simone et al., J Med Chem 2024.[1] The full selectivity panel mentioned in the publication's supporting information against 49 targets provides a comprehensive view of the compound's specificity. For the purpose of this guide, the most relevant off-targets in the endocannabinoid system are highlighted.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and similar MAGL inhibitors.

Fluorogenic Substrate Assay for MAGL Inhibition

This assay is employed to determine the potency of inhibitors against MAGL.

Materials:

-

Human, mouse, or rat MAGL enzyme preparations

-

Assay Buffer: 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA

-

Fluorogenic Substrate: e.g., AA-HNA (2-arachidonoylglycerol-based fluorogenic substrate)

-

Inhibitor stock solutions (in DMSO)

-

96-well black, flat-bottom plates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare serial dilutions of the inhibitor (this compound) from the DMSO stock.

-

In a 96-well plate, add 5 µL of the diluted inhibitor to 145 µL of assay buffer.

-

Add 40 µL of the MAGL enzyme preparation (final protein concentration of 12.5 µg/ml).

-

Incubate the inhibitor-enzyme mixture for 30 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate (e.g., 200 µM AA-HNA).

-

Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a plate reader.

-

The rate of substrate hydrolysis is determined from the linear portion of the fluorescence curve.

-

Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.

Competitive Activity-Based Protein Profiling (ABPP) for Selectivity

Competitive ABPP is utilized to assess the selectivity of an inhibitor against a broad range of serine hydrolases in a complex biological sample, such as a mouse brain proteome.

Materials:

-

Mouse brain membrane proteome (e.g., 2 mg/ml)

-

Inhibitor stock solutions (in DMSO)

-

Activity-based probe: e.g., FP-TAMRA (fluorophosphonate-tetramethylrhodamine)

-

SDS-PAGE gels and running buffer

-

Gel imaging system (e.g., ChemiDoc MP system)

Procedure:

-

Pre-incubate 20 µL of the mouse brain membrane proteome with 0.5 µL of the inhibitor (at various concentrations) or DMSO (vehicle control) for 30 minutes.

-

Add the activity-based probe (e.g., FP-TAMRA to a final concentration of 250 nM) to the proteome-inhibitor mixture.

-

Incubate for 20 minutes to allow the probe to label the active sites of serine hydrolases that are not blocked by the inhibitor.

-

Quench the reaction by adding 10 µL of 4x SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled hydrolases using an in-gel fluorescence scanner.

-

A reduction in the fluorescence intensity of a specific band in the inhibitor-treated lane compared to the control lane indicates that the inhibitor binds to that particular hydrolase. The selectivity is determined by comparing the inhibition of MAGL to that of other serine hydrolases at various inhibitor concentrations.

Visualizations

The following diagrams illustrate key concepts related to MAGL inhibition and the experimental workflows used to characterize this compound.

Caption: 2-AG metabolism and the inhibitory action of this compound.

Caption: Workflow for assessing inhibitor selectivity via Competitive ABPP.

References

An In-depth Technical Guide to the Investigation of Off-Target Effects of Monoacylglycerol Lipase (MAGL) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the strategies and methodologies employed to investigate the off-target effects of Monoacylglycerol Lipase (MAGL) inhibitors. While specific data for a compound designated "Magl-IN-13" is not extensively available in the public domain, this document utilizes data from well-characterized MAGL inhibitors like JZL184 and KML29 to illustrate the core principles, experimental workflows, and data interpretation central to selectivity profiling.

Introduction to MAGL Inhibition and the Importance of Selectivity

Monoacylglycerol Lipase (MAGL) is a key serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][2][3] Inhibition of MAGL elevates 2-AG levels, enhancing signaling through cannabinoid receptors (CB1 and CB2), and simultaneously reduces the pool of AA available for the synthesis of pro-inflammatory prostaglandins.[1][4] This dual mechanism makes MAGL an attractive therapeutic target for various conditions, including neurodegenerative diseases, inflammation, pain, and cancer.

However, the therapeutic utility of any MAGL inhibitor is critically dependent on its selectivity. MAGL belongs to the large serine hydrolase superfamily, and off-target inhibition of other enzymes can lead to unintended physiological effects, confounding experimental results and potentially causing adverse events in a clinical setting. Key enzymes of concern include Fatty Acid Amide Hydrolase (FAAH), which degrades the other primary endocannabinoid anandamide, and other 2-AG hydrolases like α/β-hydrolase domain-containing proteins 6 and 12 (ABHD6 and ABHD12). Therefore, a rigorous assessment of an inhibitor's selectivity profile is a mandatory step in its development.

Signaling Pathways Modulated by MAGL Inhibition

The primary consequence of MAGL inhibition is the simultaneous potentiation of the endocannabinoid signaling pathway and the suppression of the eicosanoid inflammatory pathway.

Quantitative Analysis of Inhibitor Selectivity

The selectivity of a MAGL inhibitor is quantified by comparing its potency (typically as an IC50 value) against MAGL to its potency against other related enzymes. The following table summarizes representative data for the well-studied MAGL inhibitor KML29, highlighting its selectivity over FAAH and ABHD6.

| Target Enzyme | Species | IC50 Value (µM) | Selectivity vs. MAGL | Reference |

| MAGL | Mouse | 0.004 | - | |

| FAAH | Mouse | > 50 | > 12,500-fold | |

| ABHD6 | Mouse | 0.45 | ~112-fold | |

| MAGL | Human | 0.007 | - | |

| FAAH | Human | > 50 | > 7,100-fold | |

| ABHD6 | Human | 0.61 | ~87-fold |

Table 1: Selectivity Profile of MAGL Inhibitor KML29. Data demonstrates high selectivity for MAGL over other key serine hydrolases, FAAH and ABHD6, in both mouse and human proteomes.

Experimental Protocols for Off-Target Identification

A multi-faceted approach is required to confidently profile the off-target effects of a MAGL inhibitor. The combination of in vitro enzymatic assays and proteome-wide profiling provides a comprehensive view of selectivity.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic technique used to assess the functional state of entire enzyme families directly in native biological systems. Competitive ABPP is the gold standard for determining inhibitor selectivity within a complex proteome.

Methodology:

-

Proteome Preparation: Mouse brain or other tissue lysates are prepared to serve as a source of native enzymes.

-

Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound).

-

Probe Labeling: A broad-spectrum, fluorescently-tagged activity-based probe (e.g., FP-TAMRA for serine hydrolases) is added. This probe covalently binds to the active site of accessible enzymes.

-

Competition: The test inhibitor competes with the probe for binding to the active sites of its targets. Potent inhibition prevents the probe from labeling the target enzyme.

-

Analysis: The proteome is resolved by SDS-PAGE. The fluorescence intensity of bands corresponding to specific enzymes is measured. A reduction in fluorescence intensity at a specific molecular weight indicates target engagement by the inhibitor.

-

Identification: Off-targets can be identified by their molecular weight or through more advanced mass spectrometry-based techniques (ABPP-MudPIT).

Fluorogenic Substrate Assays

These in vitro assays are used to determine the IC50 values of an inhibitor against purified or recombinantly expressed enzymes.

Methodology:

-

Assay Preparation: Reactions are set up in a multi-well plate format containing buffer, the purified target enzyme (e.g., human MAGL, ABHD6, or FAAH), and varying concentrations of the inhibitor.

-

Pre-incubation: The enzyme and inhibitor are pre-incubated for a set period (e.g., 30 minutes) to allow for binding.

-

Substrate Addition: A fluorogenic substrate, which releases a fluorescent signal upon enzymatic cleavage, is added to initiate the reaction.

-

Signal Measurement: The increase in fluorescence over time is measured using a plate reader. The rate of this increase is proportional to enzyme activity.

-

IC50 Calculation: The enzyme activity at each inhibitor concentration is calculated relative to a control (e.g., DMSO). These values are plotted against inhibitor concentration to determine the IC50 value.

MAGL's Role in Disease: A Logic Diagram

The rationale for developing MAGL inhibitors stems from the enzyme's central role in lipid signaling pathways implicated in multiple disease states. Understanding these connections is crucial for predicting both therapeutic effects and potential on- and off-target side effects.

Conclusion

The development of selective MAGL inhibitors holds significant therapeutic promise. However, realizing this potential requires a thorough and unbiased investigation of their off-target effects. A combination of proteome-wide selectivity screening using methods like competitive ABPP and precise potency determination through in vitro enzymatic assays is essential. By carefully characterizing the selectivity profile, researchers can gain confidence in their experimental findings and build a stronger foundation for the potential clinical translation of novel MAGL inhibitors. The principles and protocols outlined in this guide provide a robust framework for conducting such critical investigations.

References

Technical Guide: In Vitro Effects of Monoacylglycerol Lipase (MAGL) Inhibitors on 2-Arachidonoylglycerol (2-AG) Levels

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide focuses on the effects of the potent and selective MAGL inhibitor, MAGLi 432, as a representative compound for which detailed in vitro data is publicly available. The originally requested compound, "Magl-IN-13," does not correspond to a known agent in published scientific literature. The principles, protocols, and effects described herein are characteristic of highly selective MAGL inhibitors.

Introduction

The endocannabinoid system (ECS) is a crucial lipid signaling network that modulates a vast array of physiological processes. A primary component of the ECS is the endocannabinoid 2-arachidonoylglycerol (2-AG), an endogenous ligand for the cannabinoid receptors CB1 and CB2. The signaling functions of 2-AG are tightly regulated by its metabolic enzymes. Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the degradation of 2-AG, hydrolyzing it into arachidonic acid (AA) and glycerol.[1][2] This action not only terminates 2-AG signaling but also supplies the precursor for the synthesis of pro-inflammatory prostaglandins.[3]

Inhibition of MAGL has emerged as a promising therapeutic strategy for various conditions, including neurodegenerative diseases, inflammation, and pain.[1][3] By blocking MAGL, inhibitors can produce a dual therapeutic effect: the elevation of neuroprotective and anti-inflammatory 2-AG levels, and the simultaneous reduction of pro-inflammatory eicosanoids derived from arachidonic acid. This guide provides a technical overview of the in vitro effects of MAGL inhibitors on 2-AG levels, using the selective inhibitor MAGLi 432 as a primary example.

Mechanism of Action

MAGL inhibitors function by binding to the active site of the MAGL enzyme, preventing it from hydrolyzing its primary substrate, 2-AG. MAGL is a serine hydrolase, and inhibitors can be either irreversible (covalent) or reversible (non-covalent). For instance, MAGLi 432 is a non-covalent, reversible inhibitor that binds with high affinity to the MAGL active site. This inhibition leads to a significant accumulation of intracellular 2-AG, thereby amplifying its signaling at cannabinoid receptors. Concurrently, the reduction in 2-AG hydrolysis limits the availability of the arachidonic acid pool used for prostaglandin synthesis.

Data Presentation: Quantitative Effects on 2-AG Levels

The primary outcome of MAGL inhibition in a cellular context is the robust elevation of 2-AG. The magnitude of this increase is dependent on the cell type, inhibitor concentration, and duration of treatment. The following table summarizes quantitative data from in vitro studies of potent MAGL inhibitors.

| Inhibitor | Cell Type | Treatment Concentration | Treatment Duration | Fold Increase in 2-AG Levels (vs. Vehicle) | Reference |

| MAGLi 432 | Primary Human Pericytes (pHP) | 1 µM | 6 hours | ~70-fold | |

| MAGLi 432 | Primary Human Astrocytes (pHA) | 1 µM | 6 hours | ~18-fold | |

| MAGLi 432 | Human Brain Microvascular Endothelial Cells (hCMEC/D3) | 1 µM | 6 hours | ~18-fold | |

| JZL184 | Human Lung Carcinoma Cells (A549) | 1 µM | 6 hours | ~6-fold | |

| JZL184 | Human Lung Carcinoma Cells (A549) | 10 µM | 6 hours | ~15-fold |

Experimental Protocols

Accurate assessment of a MAGL inhibitor's effect on 2-AG levels requires robust experimental design and precise analytical techniques.

This protocol is based on the methodology used for studying MAGLi 432 in human neurovascular unit cells.

-

Cell Seeding: Culture primary human astrocytes, primary human pericytes, or hCMEC/D3 cells in appropriate media and conditions until they reach approximately 80-90% confluency.

-

Inhibitor Preparation: Prepare stock solutions of the MAGL inhibitor (e.g., MAGLi 432) in dimethyl sulfoxide (DMSO). Create working solutions by diluting the stock in the appropriate cell culture medium to the desired final concentration (e.g., 1 µM). A vehicle control containing the same final concentration of DMSO should be prepared in parallel.

-

Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the MAGL inhibitor or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 6 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Harvesting: After incubation, place the culture plates on ice. Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells into a suitable volume of PBS or lysis buffer and collect them in microcentrifuge tubes.

-

Sample Processing: Centrifuge the cell suspension to pellet the cells. The cell pellet can then be stored at -80°C and processed for either activity-based protein profiling or lipid quantification.

Competitive ABPP is used to confirm that the inhibitor is engaging with and blocking the active site of MAGL within the complex cellular environment.

-

Lysate Preparation: Lyse the harvested cell pellets in a suitable buffer (e.g., Tris-buffered saline). Determine the protein concentration of the lysate using a standard method like the BCA assay.

-

Inhibitor Incubation: Aliquot the cell lysate (e.g., 50 µg of protein per sample) and incubate with either the MAGL inhibitor (e.g., 10 µM MAGLi 432) or DMSO for 30 minutes at room temperature. This step allows the inhibitor to bind to its target.

-

Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate tagged with a fluorophore (e.g., TAMRA-FP), to each sample. Incubate for another 30 minutes. The probe will covalently bind to the active site serine of any hydrolases that have not been blocked by the inhibitor.

-

SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by molecular weight using a polyacrylamide gel.

-

Visualization: Scan the gel using a fluorescence scanner to visualize the labeled proteins. A significant reduction in the fluorescence intensity of the band corresponding to MAGL (~33-35 kDa) in the inhibitor-treated sample compared to the control indicates successful target engagement.

-

Confirmation: The identity of the MAGL band can be confirmed by running a parallel Western blot using a specific anti-MAGL antibody.

LC-MS is the gold standard for the accurate quantification of endocannabinoids from biological samples.

-

Internal Standards: To the harvested cell pellets, add a known quantity of a deuterated internal standard for 2-AG (e.g., 2-AG-d8).

-

Lipid Extraction:

-

Perform a liquid-liquid extraction. A common method involves adding ice-cold toluene to the cell pellet, followed by vigorous vortexing. Toluene is effective for extracting endocannabinoids while minimizing the isomerization of 2-AG to 1-AG.

-

Centrifuge the samples to separate the organic and aqueous phases.

-

Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen gas.

-

-

Sample Reconstitution: Reconstitute the dried lipid extract in a small, known volume of a suitable solvent, such as acetonitrile or methanol.

-

LC-MS Analysis:

-

Chromatography: Inject the reconstituted sample into an HPLC or UPLC system equipped with a C18 reversed-phase column. Use a gradient elution with solvents like water and acetonitrile (both often containing a small amount of formic acid to improve ionization) to separate 2-AG from other lipids.

-

Mass Spectrometry: Couple the liquid chromatograph to a tandem mass spectrometer (MS/MS) operating in positive-ion electrospray ionization (ESI) mode.

-

Quantification: Use Selected Reaction Monitoring (SRM) to detect and quantify 2-AG and its deuterated internal standard. The transition for 2-AG is typically m/z 379 → 287.

-

-

Data Analysis: Construct a calibration curve using known concentrations of a 2-AG standard. Calculate the concentration of 2-AG in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Normalize the final values to the initial protein content of the sample.

Visualizations

Caption: MAGL inhibition pathway.

Caption: In vitro workflow for assessing MAGL inhibitors.

References

- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Magl-IN-13: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magl-IN-13, also identified as compound (3R,4S)-5v, is a highly potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MAGL).[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and exploring its potential therapeutic applications. Through its inhibition of MAGL, this compound elevates levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), offering a promising strategy for the treatment of various neurological and oncological conditions. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic development of MAGL inhibitors.

Core Concepts: Mechanism of Action

Monoacylglycerol lipase (MAGL) is a key serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid (AA) and glycerol. By irreversibly binding to and inhibiting MAGL, this compound prevents the breakdown of 2-AG. This leads to an accumulation of 2-AG in the brain and peripheral tissues, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2). The therapeutic effects of this compound are primarily attributed to this enhanced endocannabinoid signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its high potency and selectivity.

Table 1: In Vitro Inhibitory Potency of this compound

| Target Enzyme | IC50 (nM) |

| human MAGL (hMAGL) | 0.021[1][2] |

| mouse MAGL (mMAGL) | 0.026 |

| rat MAGL (rMAGL) | 0.24 |

Signaling Pathways and Experimental Workflows

Signaling Pathway of MAGL Inhibition

The following diagram illustrates the central role of MAGL in the endocannabinoid system and the mechanism by which this compound exerts its effects.

Experimental Workflow: In Vivo Evaluation

The diagram below outlines a typical experimental workflow for assessing the in vivo efficacy of a MAGL inhibitor like this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the evaluation of MAGL inhibitors.

In Vitro MAGL Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MAGL.

Materials:

-

Recombinant human, mouse, or rat MAGL

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)

-

Substrate: p-nitrophenyl acetate (pNPA) or a fluorogenic substrate

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Add the recombinant MAGL enzyme to each well and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate (e.g., pNPA).

-

Measure the absorbance or fluorescence at regular intervals using a microplate reader to determine the rate of substrate hydrolysis.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo MAGL Activity and 2-AG Quantification

Objective: To assess the ability of this compound to inhibit MAGL activity and increase 2-AG levels in the brain of living animals.

Materials:

-

Laboratory mice

-

This compound formulated for in vivo administration

-

Vehicle control

-

Tissue homogenization buffer

-

Protein concentration assay kit (e.g., BCA assay)

-

MAGL activity assay reagents (as described above)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Internal standards for 2-AG quantification

Procedure:

-

Administer this compound or vehicle to mice via the desired route (e.g., intraperitoneal injection).

-

At predetermined time points after administration, euthanize the mice and rapidly dissect the forebrain tissue.

-

Homogenize the brain tissue in a suitable buffer.

-

Determine the protein concentration of the homogenates.

-

For MAGL Activity: Use a portion of the homogenate to perform the in vitro MAGL inhibition assay as described above to measure the remaining MAGL activity.

-

For 2-AG Quantification:

-

To another portion of the homogenate, add an internal standard.

-

Perform lipid extraction using a suitable solvent system (e.g., chloroform/methanol).

-

Analyze the lipid extract using LC-MS/MS to quantify the levels of 2-AG.

-

-

Compare the MAGL activity and 2-AG levels in the this compound-treated group to the vehicle-treated group.

Potential Therapeutic Applications

The ability of this compound to enhance endocannabinoid signaling opens up a wide range of potential therapeutic applications. The diagram below illustrates the logical relationships between MAGL inhibition and its potential therapeutic outcomes.

The therapeutic potential of MAGL inhibitors like this compound is currently being explored in several areas:

-

Neurodegenerative Diseases: By increasing the levels of the neuroprotective endocannabinoid 2-AG, MAGL inhibitors are being investigated for their potential to slow the progression of diseases like Alzheimer's and Parkinson's.

-

Pain Management: Enhanced 2-AG signaling can modulate pain pathways, offering a potential alternative to traditional analgesics for chronic and neuropathic pain.

-

Inflammatory Disorders: The reduction of arachidonic acid production, a precursor to pro-inflammatory prostaglandins, gives MAGL inhibitors anti-inflammatory properties.

-

Anxiety and Mood Disorders: The endocannabinoid system plays a role in regulating mood and anxiety, suggesting a potential application for MAGL inhibitors in these conditions.

-

Oncology: MAGL is overexpressed in some aggressive cancers, and its inhibition has been shown to reduce tumor growth and metastasis in preclinical models.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate. Its high potency and selectivity for MAGL, coupled with its ability to penetrate the blood-brain barrier, make it an ideal compound for investigating the role of the endocannabinoid system in health and disease. The preclinical data suggest that this compound and similar MAGL inhibitors have the potential to be developed into novel treatments for a range of debilitating conditions. Further research and clinical development are warranted to fully realize the therapeutic potential of this class of compounds.

References

The Role of Monoacylglycerol Lipase (MAGL) Inhibition in Neuroinflammation Research: A Technical Guide

Disclaimer: Information regarding a specific compound designated "Magl-IN-13" is not publicly available. This guide will therefore focus on the broader class of monoacylglycerol lipase (MAGL) inhibitors, utilizing data from well-characterized examples such as JZL184, MJN110, and MAGLi 432 to illustrate their application in neuroinflammation research.

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. Monoacylglycerol lipase (MAGL) has emerged as a key therapeutic target due to its dual role in regulating the endocannabinoid and eicosanoid signaling pathways, both of which are intimately involved in inflammatory processes.[1][2] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a molecule with known neuroprotective and anti-inflammatory properties.[1][3][4] Furthermore, the hydrolysis of 2-AG by MAGL releases arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins. Inhibition of MAGL presents a compelling therapeutic strategy by simultaneously enhancing the beneficial effects of 2-AG and suppressing the production of inflammatory mediators. This guide provides an in-depth overview of the mechanism of action of MAGL inhibitors, quantitative data on their efficacy, detailed experimental protocols for their use in neuroinflammation models, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action of MAGL Inhibitors in Neuroinflammation

MAGL inhibitors exert their anti-inflammatory effects through a bimodal mechanism. By blocking the active site of the MAGL enzyme, these inhibitors prevent the hydrolysis of 2-AG. This leads to an accumulation of 2-AG in the brain and peripheral tissues, which can then more effectively activate cannabinoid receptors (CB1 and CB2). Activation of these receptors is associated with a range of physiological responses, including analgesia and neuroprotection.

Simultaneously, the inhibition of 2-AG breakdown reduces the available pool of arachidonic acid for conversion into pro-inflammatory prostaglandins by cyclooxygenase (COX) enzymes. This reduction in prostaglandin synthesis is a key contributor to the anti-inflammatory and neuroprotective effects observed with MAGL inhibitors in various preclinical models of neurodegenerative diseases.

dot

Caption: Mechanism of MAGL inhibition in neuroinflammation.

Quantitative Data for MAGL Inhibitors

The potency and selectivity of MAGL inhibitors are critical parameters for their use in research. The following tables summarize key quantitative data for several well-characterized MAGL inhibitors.

| Inhibitor | Type | IC50 (Human MAGL) | IC50 (Mouse MAGL) | Notes | Reference |

| JZL184 | Irreversible, Covalent | ~8 nM | ~8 nM | Widely used tool compound, also inhibits other serine hydrolases at higher concentrations. | |

| MJN110 | Irreversible, Covalent | - | - | Greater 2-AG selectivity and potent in vivo activity at low doses. | |

| MAGLi 432 | Non-covalent, Reversible | 4.2 nM | 1-10 nM | Potent and selective, achieves high exposure in the mouse brain. | |

| MGL-IN-1 | Irreversible | - | - | High membrane permeability and brain penetrant. |

| Inhibitor | Animal Model | Dosing Regimen | Effect on Inflammatory Markers | Reference |

| JZL184 | Rat (LPS-induced neuroinflammation) | 16 mg/kg, i.p. | Reduced pro-inflammatory prostaglandin and cytokine formation. | |

| MJN110 | Mouse (Sickle Cell Disease Model) | - | Reduced hyper-nociceptive behaviors and ameliorated neuronal hyperexcitability. | |

| MAGLi 432 | Mouse (LPS-induced neuroinflammation) | 1 mg/kg, i.p. for 3 days | Reduced MAGL activity to almost undetectable levels in the brain. |

Experimental Protocols

In Vitro MAGL Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound against MAGL.

Methodology:

-

Enzyme Source: Recombinant human or mouse MAGL, or brain tissue homogenates.

-

Substrate: A suitable substrate for MAGL, such as 4-nitrophenyl acetate (4-NPA) or a fluorescently labeled substrate.

-

Procedure:

-

Prepare a solution of the test compound at various concentrations.

-

In a microtiter plate, add the MAGL enzyme solution.

-

Add the test compound solutions to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Measure the rate of product formation over time using a spectrophotometer or fluorometer.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable equation.

-

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice

Objective: To evaluate the in vivo efficacy of a MAGL inhibitor in a model of acute neuroinflammation.

Methodology:

-

Animals: Use appropriate mouse strains (e.g., C57BL/6).

-

Induction of Neuroinflammation: Administer LPS (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection to induce a systemic inflammatory response that leads to neuroinflammation.

-

Drug Administration: Administer the MAGL inhibitor (e.g., MAGLi 432 at 1 mg/kg, i.p.) at a specified time point relative to the LPS injection (e.g., 30 minutes after LPS). A vehicle control group and an LPS-only group should be included.

-

Tissue Collection and Analysis:

-

At a predetermined time point after LPS and inhibitor administration, euthanize the animals and collect brain tissue.

-

Biochemical Analysis: Homogenize brain tissue to measure levels of 2-AG, arachidonic acid, and prostaglandins using techniques like liquid chromatography-mass spectrometry (LC-MS).

-

Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in brain tissue.

-

Immunohistochemistry: Perfuse a separate cohort of animals and prepare brain sections for immunohistochemical staining to assess microglial and astrocyte activation (e.g., using Iba1 and GFAP markers, respectively).

-

dot

References

- 1. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 4. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Magl-IN-13 In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Magl-IN-13 is a potent and selective inhibitor of Monoacylglycerol Lipase (MAGL), a key serine hydrolase in the endocannabinoid system.[1][2] MAGL is primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[3][4][5] Inhibition of MAGL by this compound leads to an accumulation of 2-AG, which enhances the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system has shown therapeutic potential in various models of pain, inflammation, and neurodegenerative diseases. Furthermore, by reducing the levels of arachidonic acid, a precursor for pro-inflammatory prostaglandins, MAGL inhibition can also exert anti-inflammatory effects.

These application notes provide detailed protocols for the in vitro characterization of this compound, including enzymatic activity assays, cell-based assays to determine target engagement and functional outcomes, and methods to assess inhibitor selectivity.

Data Presentation

Table 1: In Vitro Potency of a Representative MAGL Inhibitor (MAGLi 432)

| Parameter | Value | Cell Types |

| IC₅₀ (in vitro) | < 10 nM | Human BMECs, Astrocytes, Pericytes |

| IC₅₀ (human MAGL) | 4.2 nM | Human MAGL enzymatic assay |

Data presented for MAGLi 432, a potent and selective MAGL inhibitor, as a representative compound for this class.

Signaling Pathway

The primary signaling pathway modulated by this compound is the endocannabinoid pathway. By inhibiting MAGL, the degradation of 2-AG is blocked, leading to its accumulation. This results in enhanced activation of cannabinoid receptors CB1 and CB2, which can lead to various downstream cellular responses, including neuroprotection and reduced inflammation. Concurrently, the reduction in arachidonic acid levels decreases the substrate available for cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins.

Caption: Signaling pathway of MAGL inhibition by this compound.

Experimental Protocols

MAGL Enzymatic Activity Assay (Fluorogenic Substrate-Based)

This assay measures the enzymatic activity of MAGL by monitoring the fluorescence generated from the hydrolysis of a fluorogenic substrate. It is used to determine the potency (e.g., IC₅₀) of this compound.

Materials:

-

Recombinant human MAGL

-

Assay Buffer: 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA

-

This compound (or other inhibitors) dissolved in DMSO

-

Fluorogenic substrate (e.g., AA-HNA)

-

Black, flat-bottom 96-well plates

-

Plate reader capable of fluorescence measurement

Procedure:

-

Prepare serial dilutions of this compound in DMSO. A 40x concentrated stock is recommended.

-

In a 96-well plate, add 5 µL of the diluted inhibitor to 145 µL of assay buffer.

-

Add 40 µL of recombinant human MAGL (final concentration 12.5 µg/mL) to each well.

-

Incubate the plate for 30 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate (final concentration 200 µM).

-

Immediately measure the fluorescence in 1-minute intervals for 30 minutes on a plate reader.

-

Determine the rate of reaction (slope of fluorescence over time) for each inhibitor concentration.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Activity-Based Protein Profiling (ABPP) for Target Engagement

ABPP is a powerful technique to assess the engagement of this compound with its target (MAGL) in a complex biological sample, such as cell lysates.

Materials:

-

Cell lysates (e.g., from human neurovascular unit cells)

-

ABPP lysis buffer (e.g., 20 µL/mL 1M HEPES, 2 µL/mL 1M DTT, 1 µL/mL 1M MgCl₂, 0.5 µL/mL Benzonase)

-

This compound

-

Fluorescently labeled MAGL-specific activity probe (e.g., TAMRA-FP)

-

SDS-PAGE gels and Western blotting equipment

Procedure:

-

Treat cultured cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or DMSO for a specified time (e.g., 6 hours).

-

Harvest and lyse the cells in ABPP lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Incubate 50 µg of protein lysate with the fluorescent activity probe for 30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and heating.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins using a gel scanner. The intensity of the band corresponding to MAGL will be inversely proportional to the inhibitory activity of this compound.

-

For parallel analysis of total MAGL protein, perform a Western blot on the same samples using a MAGL-specific antibody.

Western Blotting for Total MAGL Protein Expression

This protocol is used to quantify the total amount of MAGL protein in cell or tissue lysates, often used for normalization in ABPP experiments.

Materials:

-

Cell lysates in RIPA buffer

-

Protein quantification assay (e.g., Qubit)

-

SDS-PAGE gels and transfer system

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody: anti-MAGL

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Loading control antibody (e.g., anti-β-actin)

-

Chemiluminescent substrate

Procedure:

-

Lyse cells in RIPA buffer on ice for 15 minutes.

-

Normalize protein concentrations to 2 mg/mL after quantification.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 2 hours at room temperature.

-

Incubate the membrane with the primary anti-MAGL antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Probe for a loading control (e.g., β-actin) to ensure equal protein loading.

LC-MS Analysis of 2-AG and Arachidonic Acid Levels

This method quantifies the levels of the MAGL substrate (2-AG) and its product (arachidonic acid) in cells treated with this compound to confirm its functional effect on the endocannabinoid pathway.

Materials:

-

Cultured cells (e.g., hCMEC/D3, primary human astrocytes)

-

This compound

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Internal standards for LC-MS

-

LC-MS system

Procedure:

-

Treat cells with this compound (e.g., 1 µM) or DMSO for 6 hours.

-

Collect the cell pellets and store them at -80°C until analysis.

-

Perform lipid extraction from the cell pellets.

-

Analyze the lipid extracts by LC-MS to quantify the levels of 2-AG and arachidonic acid.

-

Compare the levels in this compound-treated cells to DMSO-treated controls to determine the effect of MAGL inhibition.

Experimental Workflow Diagram

Caption: General workflow for the in vitro characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 4. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Magl-IN-13 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL presents a promising therapeutic strategy for a variety of pathological conditions, including neurodegenerative diseases, inflammation, and cancer.[3][4][5] By blocking MAGL activity, inhibitors like Magl-IN-13 can elevate the levels of 2-AG, which in turn modulates cannabinoid receptors (CB1 and CB2) and reduces the production of arachidonic acid (AA) and its downstream pro-inflammatory prostaglandins.

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, a potent and selective MAGL inhibitor. The following sections describe methodologies for determining the cellular potency, target engagement, and downstream effects of this compound on relevant signaling pathways.

Signaling Pathway

The inhibition of MAGL by this compound directly impacts the endocannabinoid and eicosanoid signaling pathways. By blocking the hydrolysis of 2-AG, this compound increases the concentration of this endocannabinoid, leading to enhanced activation of cannabinoid receptors CB1 and CB2. Concurrently, the reduction in 2-AG degradation leads to decreased levels of arachidonic acid, a precursor for the synthesis of pro-inflammatory prostaglandins via the cyclooxygenase (COX) enzymes.

References

- 1. What are MAGL modulators and how do they work? [synapse.patsnap.com]

- 2. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Magl-IN-13 (MAGLi 432) in Activity-Based Protein Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magl-IN-13, also known as MAGLi 432, is a potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL).[1][2] MAGL is a key serine hydrolase in the central nervous system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[3] Inhibition of MAGL leads to an accumulation of 2-AG, which modulates endocannabinoid signaling, and a reduction in arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins.[4] This dual action makes MAGL a compelling therapeutic target for a range of neurological and inflammatory disorders.[5]

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the activity and selectivity of enzyme inhibitors in complex biological systems. These application notes provide detailed protocols for utilizing this compound in ABPP studies to characterize its potency, selectivity, and target engagement.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity across different species and experimental conditions.

Table 1: In Vitro Potency of this compound

| Target Enzyme | Species | Assay Type | IC50 (nM) | Reference |

| MAGL | Human | Enzymatic Assay | 4.2 | |

| MAGL | Mouse | Enzymatic Assay | 3.1 | |

| MAGL | Human | Competitive ABPP (Brain Lysate) | 1-10 | |

| MAGL | Mouse | Competitive ABPP (Brain Lysate) | 1-10 |

Table 2: In Vitro Target Engagement of this compound in Human Neurovascular Unit (NVU) Cells

| Cell Type | Treatment | 2-AG Fold Increase | Arachidonic Acid Change | Reference |

| Brain Microvascular Endothelial Cells (BMECs) | 1 µM MAGLi 432 (6h) | ~18-fold | No significant effect | |

| Astrocytes | 1 µM MAGLi 432 (6h) | ~18-fold | Significant depletion | |

| Pericytes | 1 µM MAGLi 432 (6h) | ~70-fold | Significant depletion |

Table 3: In Vivo Target Engagement of this compound in a Mouse Model of LPS-Induced Neuroinflammation

| Treatment Group | 2-AG Brain Levels | Arachidonic Acid Brain Levels | PGE2 Brain Levels | Reference |

| LPS + Vehicle | - | Increased | Increased | |

| LPS + MAGLi 432 (1 mg/kg) | ~10-fold increase vs. vehicle | Reduced | Reduced |

Signaling Pathways

This compound modulates two critical signaling pathways by inhibiting MAGL. The following diagrams illustrate the mechanism of action.

Caption: this compound inhibits MAGL, increasing 2-AG and reducing AA production.

Caption: this compound modulates the balance between endocannabinoid and eicosanoid signaling.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP) for this compound Selectivity

This protocol is adapted from methodologies used to assess the selectivity of MAGL inhibitors in brain lysates.

Materials:

-

Mouse or human brain tissue homogenates

-

ABPP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Broad-spectrum serine hydrolase probe (e.g., TAMRA-FP)

-

MAGL-specific fluorescent probe

-

SDS-PAGE reagents

-

Fluorescence gel scanner

Procedure:

-

Prepare brain lysates by homogenizing tissue in ABPP lysis buffer and collecting the supernatant after centrifugation.

-

Determine protein concentration of the lysates using a standard protein assay (e.g., BCA).

-

In separate microcentrifuge tubes, incubate 50 µg of brain lysate with either:

-

0.5 µL of DMSO (vehicle control)

-

This compound to a final concentration of 10 µM

-

-

Incubate the mixtures for 25 minutes at room temperature.

-

Add 0.5 µL of 200 nM TAMRA-FP (for broad selectivity) or 5 µM MAGL-specific fluorescent probe.

-

Incubate for an additional 30 minutes at room temperature, protected from light.

-

Stop the reaction by adding 2x Laemmli sample buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins using a fluorescence gel scanner.

-

Analyze the gel to compare the fluorescent banding patterns between the control and this compound-treated samples. A selective inhibitor will show a reduction in the fluorescence of the band corresponding to MAGL without significantly affecting other bands.

Competitive ABPP for this compound Potency (IC50 Determination)

This protocol determines the in situ potency of this compound in a dose-dependent manner.

Materials:

-

Same as for the selectivity protocol.

Procedure:

-

Prepare brain lysates as described in the selectivity protocol.

-

Set up a series of microcentrifuge tubes, each containing 50 µg of brain lysate.

-

Add ascending doses of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) or DMSO (vehicle control) to the tubes.

-

Incubate for 25 minutes at room temperature.

-

Add 0.5 µL of a 5 µM MAGL-specific fluorescent probe to each tube.

-

Incubate for an additional 30 minutes at room temperature, protected from light.

-

Stop the reaction and prepare the samples for SDS-PAGE as described previously.

-

Resolve the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled MAGL band using a fluorescence gel scanner.

-

Quantify the fluorescence intensity of the MAGL band for each concentration.

-

Normalize the data to the DMSO control and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Target Engagement in Cultured Cells

This workflow outlines the steps to confirm that this compound engages MAGL in cultured cells, leading to downstream modulation of 2-AG and AA levels.

Caption: Workflow for assessing in vitro target engagement of this compound.

Protocol:

-

Culture human brain microvascular endothelial cells (hCMEC/D3), primary human astrocytes, or primary human pericytes under standard conditions.

-

Treat the cells with 1 µM this compound or DMSO (vehicle control) for 6 hours.

-

Harvest and lyse the cells.

-

For target occupancy, perform competitive ABPP on the cell lysates as described in the potency protocol, followed by Western blotting for MAGL to confirm equal protein loading.

-

For target engagement, perform a lipid extraction on the cell lysates.

-

Analyze the levels of 2-AG and arachidonic acid in the lipid extracts using liquid chromatography-mass spectrometry (LC-MS).

-

Compare the levels of active MAGL (from ABPP) and the concentrations of 2-AG and AA between the this compound-treated and control groups.

Conclusion

This compound is a valuable research tool for studying the role of MAGL in health and disease. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in activity-based protein profiling studies to investigate its selectivity, potency, and target engagement in various biological systems. These studies are crucial for the continued development of MAGL inhibitors as potential therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Dosing of Monoacylglycerol Lipase (MAGL) Inhibitors in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][2][3] Inhibition of MAGL presents a promising therapeutic strategy for various pathological conditions by augmenting 2-AG signaling and reducing the production of pro-inflammatory prostaglandins derived from AA.[1][4] This document provides detailed application notes and protocols for the in vivo administration of MAGL inhibitors in animal models, with a focus on providing a framework for compounds like Magl-IN-13.

Disclaimer: The specific compound "this compound" is not widely documented in peer-reviewed literature. The following protocols and data are based on the publicly available information for potent, selective, and reversible MAGL inhibitors, such as MAGLi 432, and other well-characterized MAGL inhibitors. Researchers should perform dose-response and toxicity studies for their specific compound of interest.

Mechanism of Action of MAGL Inhibition

MAGL inhibitors block the hydrolysis of 2-AG, leading to its accumulation. This enhances the activation of cannabinoid receptors (CB1 and CB2), which can produce analgesic, anti-inflammatory, and neuroprotective effects. Concurrently, the reduction in AA levels curtails the synthesis of prostaglandins and other eicosanoids, further contributing to the anti-inflammatory effects of MAGL inhibition.

Data Presentation: In Vivo Dosing of MAGL Inhibitors

The following table summarizes in vivo dosing information for several MAGL inhibitors in rodent models. This data can serve as a starting point for designing studies with novel MAGL inhibitors.

| Inhibitor Name | Animal Model | Dose Range | Route of Administration | Vehicle | Key Findings | Reference |

| MAGLi 432 | Mouse (CD-1) | 1 mg/kg | Intraperitoneal (i.p.) | Not specified | Achieved brain target occupancy, reduced arachidonic acid and PGE2 levels in a neuroinflammation model. | |

| JZL184 | Mouse (C57BL/6) | 4 - 40 mg/kg | Intraperitoneal (i.p.) | 18:1:1 saline:ethanol:emulphor | Dose-dependent inhibition of brain MAGL activity and elevation of brain 2-AG levels. | |

| MJN110 | Mouse | 0.25 - 2.5 mg/kg | Not specified | Not specified | Reversed mechanical allodynia and thermal hyperalgesia in a neuropathic pain model. | |

| KML29 | Mouse (C57Bl/6) | 1 - 40 mg/kg | Oral (p.o.) | Not specified | Dose-dependent inhibition of brain MAGL activity with maximal inhibition at 20 mg/kg. | |

| ABX1431 | Mouse | 4 mg/kg | Oral gavage | Not specified | Increased 2-AG concentration in the mouse brain. |

Experimental Protocols

Preparation of Dosing Solution

Materials:

-

MAGL inhibitor (e.g., this compound)

-

Vehicle (e.g., Saline, PEG400, DMSO, Tween 80)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

-

Sterile, pyrogen-free saline (0.9% NaCl)

Protocol:

-

Determine the appropriate vehicle. The choice of vehicle is critical for ensuring the solubility and stability of the MAGL inhibitor. For many lipophilic MAGL inhibitors, a formulation containing a surfactant and a solvent is necessary. A commonly used vehicle for the MAGL inhibitor JZL184 is a mixture of saline, ethanol, and Emulphor (18:1:1, v/v/v). For novel compounds, solubility testing in various pharmaceutically acceptable vehicles is recommended.

-

Weigh the required amount of the MAGL inhibitor using an analytical balance under a chemical fume hood.

-

Prepare the vehicle solution. For a saline:ethanol:Emulphor vehicle, mix the components in the specified ratio in a sterile tube.

-

Dissolve the MAGL inhibitor. Add the vehicle to the weighed inhibitor. Vortex thoroughly to mix. If the compound does not fully dissolve, brief sonication in a water bath sonicator may be necessary to create a uniform suspension.

-

Ensure final concentration. Adjust the volume with the vehicle to achieve the desired final concentration for dosing.

-

Quality Control. Before in vivo administration, it is advisable to visually inspect the dosing solution for any precipitation. For suspensions, ensure homogeneity by vortexing immediately before each injection.

In Vivo Administration

Animal Models:

-

Mice (e.g., C57BL/6, CD-1) or rats (e.g., Sprague-Dawley, Wistar) are commonly used. The choice of species and strain should be appropriate for the specific research question.

Routes of Administration:

-